molecular formula C15H13ClN2O5 B4203604 N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide

N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B4203604
M. Wt: 336.72 g/mol
InChI Key: VUPDGHCHSCMHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce a nitro group at the para position, forming 2-chloro-4-nitroaniline.

    Acylation: The nitroaniline derivative is then acylated with 2-(2-methoxyphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale nitration and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: The major product is N-(2-amino-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide.

    Substitution: The major products depend on the nucleophile used, such as N-(2-chloro-4-aminophenyl)-2-(2-methoxyphenoxy)acetamide when using an amine.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

    Biology: It may serve as a tool compound in biological studies to investigate the effects of specific functional groups on biological activity.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2-chloro-4-nitrophenyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of both a chloro-nitrophenyl group and a methoxyphenoxy group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-4-2-3-5-14(13)23-9-15(19)17-12-7-6-10(18(20)21)8-11(12)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPDGHCHSCMHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chloro-4-nitrophenyl)-2-(2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.